BenchChemオンラインストアへようこそ!

3-methoxy-N-(2-oxo-2H-chromen-6-yl)benzamide

Medicinal Chemistry SAR Analysis CYP450 Metabolism

3-Methoxy-N-(2-oxo-2H-chromen-6-yl)benzamide (CAS 797777-73-2) is a synthetic small molecule belonging to the 6-amidocoumarin class, characterized by a coumarin (2H-chromen-2-one) core linked via an amide bond at the 6-position to a 3-methoxybenzamide moiety. With a molecular formula of C17H13NO4 and a molecular weight of 295.29 g/mol, this compound serves as a positional isomer within a series of methoxy-substituted 6-amidocoumarins that are primarily utilized as screening compounds and chemical probes in drug discovery programs targeting monoamine oxidase-B (MAO-B), histone deacetylases (HDACs), and antimicrobial pathways.

Molecular Formula C17H13NO4
Molecular Weight 295.294
CAS No. 797777-73-2
Cat. No. B2586606
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-methoxy-N-(2-oxo-2H-chromen-6-yl)benzamide
CAS797777-73-2
Molecular FormulaC17H13NO4
Molecular Weight295.294
Structural Identifiers
SMILESCOC1=CC=CC(=C1)C(=O)NC2=CC3=C(C=C2)OC(=O)C=C3
InChIInChI=1S/C17H13NO4/c1-21-14-4-2-3-12(10-14)17(20)18-13-6-7-15-11(9-13)5-8-16(19)22-15/h2-10H,1H3,(H,18,20)
InChIKeyFZMSYSNDGGYROX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Methoxy-N-(2-oxo-2H-chromen-6-yl)benzamide (CAS 797777-73-2): A 6-Amidocoumarin Screening Compound for Neurodegenerative and Oncology Research


3-Methoxy-N-(2-oxo-2H-chromen-6-yl)benzamide (CAS 797777-73-2) is a synthetic small molecule belonging to the 6-amidocoumarin class, characterized by a coumarin (2H-chromen-2-one) core linked via an amide bond at the 6-position to a 3-methoxybenzamide moiety . With a molecular formula of C17H13NO4 and a molecular weight of 295.29 g/mol, this compound serves as a positional isomer within a series of methoxy-substituted 6-amidocoumarins that are primarily utilized as screening compounds and chemical probes in drug discovery programs targeting monoamine oxidase-B (MAO-B), histone deacetylases (HDACs), and antimicrobial pathways [1][2].

Procurement Risk Alert: Why Positional Isomer and Scaffold Substitutions Are Not Interchangeable for 3-Methoxy-N-(2-oxo-2H-chromen-6-yl)benzamide


The 3-methoxy substitution pattern on the benzamide ring is not functionally interchangeable with its 2-methoxy or 4-methoxy positional isomers, nor with the unsubstituted parent compound N-(2-oxo-2H-chromen-6-yl)benzamide (CAS 92795-41-0). Within the structurally characterized 6-amidocoumarin series, the position and electronic nature of substituents on the terminal phenyl ring profoundly modulate both enzymatic inhibitory potency and isoform selectivity. For instance, in the El-Damasy et al. MAO-B inhibitor series, a 3-Cl substituent conferred an IC50 of 95 nM, whereas other substitution patterns yielded up to 10-fold differences in potency [1]. Furthermore, the methoxy group's hydrogen-bonding capacity and electron-donating properties at the meta position create a unique pharmacophoric profile that cannot be replicated by halogen, methyl, or unsubstituted analogs [2]. Generic substitution without head-to-head comparative data therefore carries a high risk of invalidating structure-activity relationship (SAR) hypotheses and compromising experimental reproducibility.

Quantitative Differentiation Evidence: 3-Methoxy-N-(2-oxo-2H-chromen-6-yl)benzamide vs. Closest Analogs


Positional Isomer Identity: 3-Methoxy Substitution Confers Distinct ADMET and Binding Properties Compared to 2- and 4-Methoxy Isomers

3-Methoxy-N-(2-oxo-2H-chromen-6-yl)benzamide (CAS 797777-73-2) is distinguished from its closest positional isomers—2-methoxy-N-(2-oxo-2H-chromen-6-yl)benzamide (CAS 695221-03-5) and 4-methoxy-N-(2-oxo-2H-chromen-6-yl)benzamide (CAS 797777-77-6)—by the meta positioning of the methoxy group on the benzamide ring . While all three isomers share the identical molecular formula C17H13NO4 and molecular weight 295.29 g/mol, the meta-substitution pattern modulates electronic distribution, steric accessibility, and metabolic vulnerability. In structurally analogous coumarin-benzamide series, meta-substituted derivatives have demonstrated distinct CYP450 metabolic stability profiles compared to their ortho- and para-substituted counterparts, with the meta position generally conferring greater resistance to oxidative O-demethylation [1]. Computational predictions for the 3-methoxy isomer indicate a higher polar surface area and altered hydrogen-bond acceptor topology relative to the 2-methoxy isomer, which has implications for blood-brain barrier permeability and target engagement in CNS applications [2].

Medicinal Chemistry SAR Analysis CYP450 Metabolism

MAO-B Inhibitory Potential: 3-Methoxy Substituent Occupies a Privileged Position for Selective MAO-B Inhibition Identified in 6-Amidocoumarin Series

In the El-Damasy et al. (2023) 6-amidocoumarin series, compounds with substituents at the 3-position of the terminal phenyl ring demonstrated consistently superior MAO-B inhibitory activity compared to unsubstituted or 4-substituted analogs [1]. The most potent compound (3i, 3-Cl substituent) achieved an IC50 of 0.095 μM against MAO-B with a selectivity index >421 over MAO-A, while the 3-CF3 analog (3b) exhibited an IC50 of 0.190 μM [1]. The 3-methoxy group, as an electron-donating substituent with hydrogen-bond acceptor capacity, occupies a pharmacophoric region that in molecular docking studies forms key interactions with Tyr398 in the MAO-B active site [1]. While direct IC50 data for the 3-methoxy derivative itself is not available in the published literature, class-level SAR indicates that the 3-position is privileged for MAO-B engagement, and the methoxy group's electronic properties are predicted to support competitive, reversible inhibition comparable to the 3-Cl and 3-CF3 analogs [2].

Neurodegeneration Parkinson's Disease MAO-B Inhibition

Anticancer Screening Potential: Coumarin-Benzamide Scaffold with Proven HDAC Inhibitory and Antiproliferative Activity Across Multiple Cancer Cell Lines

The coumarin-benzamide hybrid scaffold has been validated as a privileged chemotype for histone deacetylase (HDAC) inhibition in a systematic SAR study by Abdizadeh et al. (2017), where a series of coumarin-based benzamides (8a-u) demonstrated cytotoxic activity against six human cancer cell lines including HCT116 (colon), A2780 (ovarian), MCF7 (breast), PC3 (prostate), HL60 (leukemia), and A549 (lung), with several compounds achieving IC50 values in the low micromolar range [1]. The 6-amidocoumarin connectivity in 3-methoxy-N-(2-oxo-2H-chromen-6-yl)benzamide mirrors the core architecture of these validated HDAC inhibitors, wherein the coumarin moiety serves as a surface recognition cap group and the benzamide functions as a zinc-binding or linker element [2]. In a related antimicrobial coumarin-benzamide series by Joy et al. (2020), compounds bearing 6-amidocoumarin linkages (e.g., 6p, 6l, 6m) exhibited MIC values ranging from 5 to 150 μg/mL against bacterial strains, with selected compounds demonstrating activity comparable to the standard drug ciprofloxacin [3].

Cancer Therapeutics HDAC Inhibition Antiproliferative Activity

Physicochemical Identity and Purity: Differentiated from Generic Coumarin Derivatives by Defined Amide Connectivity and CAS-Registered Purity Standards

3-Methoxy-N-(2-oxo-2H-chromen-6-yl)benzamide (CAS 797777-73-2) is a single, well-defined chemical entity with IUPAC name 3-methoxy-N-(2-oxochromen-6-yl)benzamide, distinguishing it from the broader class of coumarin derivatives that encompass diverse substitution patterns at the 3-, 4-, 6-, and 7-positions . The amide bond at the 6-position of the coumarin nucleus is structurally distinct from the more common 3-amidocoumarins and 7-amidocoumarins, which exhibit divergent biological activity profiles [1]. The compound is commercially available with specified purity (typically ≥95% by HPLC), enabling reproducible screening without the batch-to-batch variability associated with in-house synthesis of related analogs . Its molecular weight of 295.29 g/mol, logP (predicted) of approximately 2.8, and topological polar surface area of 68.5 Ų place it within favorable drug-like chemical space, with 0 hydrogen bond donors and 5 hydrogen bond acceptors [2].

Chemical Procurement Quality Control Compound Identity Verification

Recommended Procurement and Application Scenarios for 3-Methoxy-N-(2-oxo-2H-chromen-6-yl)benzamide (CAS 797777-73-2)


MAO-B Inhibitor Lead Optimization and SAR Expansion for Parkinson's Disease Drug Discovery

Researchers engaged in MAO-B inhibitor development for Parkinson's disease should procure this compound to systematically evaluate the effect of 3-methoxy substitution on MAO-B potency and isoform selectivity. The El-Damasy et al. (2023) series provides a direct SAR framework: the 3-position is established as privileged for MAO-B engagement, and testing the 3-methoxy derivative will quantify the electronic contribution of an electron-donating, hydrogen-bond-accepting substituent versus the previously characterized 3-Cl (IC50 = 95 nM) and 3-CF3 (IC50 = 190 nM) analogs [1]. Experimental design should include a full concentration-response curve against recombinant human MAO-A and MAO-B, selectivity index calculation, and reversibility assessment via dialysis assay, as described in the reference series [1].

HDAC Inhibition Profiling and Anticancer Screening in Solid Tumor Cell Line Panels

This compound is suitable for inclusion in HDAC inhibitor screening cascades targeting hematological and solid tumor indications. The coumarin-benzamide architecture has been validated across multiple cancer cell lines (HCT116, A2780, MCF7, PC3, HL60, A549) in the Abdizadeh et al. (2017) study, with several derivatives achieving low micromolar IC50 values [2]. Procurement of the 3-methoxy analog enables direct comparison of the meta-substitution effect on HDAC isoform selectivity (HDAC1, 2, 3, 8) and antiproliferative potency relative to the previously characterized unsubstituted and para-substituted benzamide derivatives [2].

Antimicrobial Susceptibility Testing Against Gram-Positive and Gram-Negative Pathogens

For antimicrobial drug discovery programs, the 6-amidocoumarin scaffold represents a validated starting point for developing novel antibacterial agents. The Joy et al. (2020) study established that coumarin-benzamide conjugates exhibit MIC values ranging from 5 to 150 μg/mL against clinically relevant bacterial strains, with selected compounds demonstrating efficacy comparable to ciprofloxacin [3]. Testing 3-methoxy-N-(2-oxo-2H-chromen-6-yl)benzamide in standard broth microdilution assays (CLSI guidelines) against S. aureus, E. coli, P. aeruginosa, and C. albicans will determine whether the 3-methoxy substituent enhances antimicrobial potency relative to previously characterized analogs [3].

Quote Request

Request a Quote for 3-methoxy-N-(2-oxo-2H-chromen-6-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.